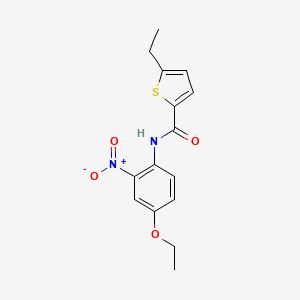![molecular formula C14H14N2O2S2 B4182884 N-cyclopropyl-2-{[(5-methyl-3-thienyl)carbonyl]amino}-3-thiophenecarboxamide](/img/structure/B4182884.png)
N-cyclopropyl-2-{[(5-methyl-3-thienyl)carbonyl]amino}-3-thiophenecarboxamide
説明
N-cyclopropyl-2-{[(5-methyl-3-thienyl)carbonyl]amino}-3-thiophenecarboxamide, also known as CT-322, is a small molecule inhibitor that has been developed for the treatment of cancer. It has been shown to have potent anti-tumor activity in preclinical studies and has the potential to be a valuable addition to the arsenal of cancer therapies.
作用機序
N-cyclopropyl-2-{[(5-methyl-3-thienyl)carbonyl]amino}-3-thiophenecarboxamide works by inhibiting the activity of a protein called vascular endothelial growth factor receptor 2 (VEGFR2). This protein plays a key role in the formation of new blood vessels, which are essential for the growth and spread of tumors. By blocking VEGFR2, N-cyclopropyl-2-{[(5-methyl-3-thienyl)carbonyl]amino}-3-thiophenecarboxamide prevents the formation of new blood vessels, thereby starving the tumor of the nutrients and oxygen it needs to grow.
Biochemical and physiological effects:
The biochemical and physiological effects of N-cyclopropyl-2-{[(5-methyl-3-thienyl)carbonyl]amino}-3-thiophenecarboxamide have been extensively studied in preclinical models. It has been shown to reduce the levels of VEGFR2 and its downstream signaling molecules, leading to a reduction in the formation of new blood vessels. In addition, it has been shown to induce apoptosis (programmed cell death) in tumor cells, leading to a reduction in tumor size.
実験室実験の利点と制限
One of the main advantages of N-cyclopropyl-2-{[(5-methyl-3-thienyl)carbonyl]amino}-3-thiophenecarboxamide is its potent anti-tumor activity, which has been demonstrated in a variety of preclinical models. In addition, it has been shown to enhance the efficacy of other cancer therapies, making it a potentially valuable addition to combination therapies.
However, there are also some limitations to the use of N-cyclopropyl-2-{[(5-methyl-3-thienyl)carbonyl]amino}-3-thiophenecarboxamide in lab experiments. One of the main challenges is the need to optimize dosing and scheduling to achieve optimal efficacy. In addition, there is a need to carefully evaluate the potential for toxicity and side effects, particularly in combination with other cancer therapies.
将来の方向性
There are a number of potential future directions for the development of N-cyclopropyl-2-{[(5-methyl-3-thienyl)carbonyl]amino}-3-thiophenecarboxamide. One area of focus is the optimization of dosing and scheduling, with the goal of achieving optimal efficacy while minimizing toxicity and side effects. Another area of focus is the development of combination therapies, with the goal of enhancing the efficacy of N-cyclopropyl-2-{[(5-methyl-3-thienyl)carbonyl]amino}-3-thiophenecarboxamide and other cancer therapies.
Other potential future directions include the development of biomarkers to predict response to N-cyclopropyl-2-{[(5-methyl-3-thienyl)carbonyl]amino}-3-thiophenecarboxamide, the identification of new targets for cancer therapy, and the exploration of new formulations and delivery methods to improve the pharmacokinetics and pharmacodynamics of the drug.
Conclusion:
In conclusion, N-cyclopropyl-2-{[(5-methyl-3-thienyl)carbonyl]amino}-3-thiophenecarboxamide is a promising small molecule inhibitor that has the potential to be a valuable addition to the arsenal of cancer therapies. It has been extensively studied in preclinical models and has been shown to have potent anti-tumor activity and the ability to enhance the efficacy of other cancer therapies. While there are some limitations to its use in lab experiments, there are also a number of potential future directions for its development.
科学的研究の応用
N-cyclopropyl-2-{[(5-methyl-3-thienyl)carbonyl]amino}-3-thiophenecarboxamide has been extensively studied in preclinical models of cancer. It has been shown to inhibit the growth of a variety of tumor types, including breast, lung, colon, and prostate cancer. In addition, it has been shown to enhance the efficacy of other cancer therapies, such as chemotherapy and radiation.
特性
IUPAC Name |
N-cyclopropyl-2-[(5-methylthiophene-3-carbonyl)amino]thiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2S2/c1-8-6-9(7-20-8)12(17)16-14-11(4-5-19-14)13(18)15-10-2-3-10/h4-7,10H,2-3H2,1H3,(H,15,18)(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYPNQARGWMDXAB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CS1)C(=O)NC2=C(C=CS2)C(=O)NC3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[3-(2-oxo-1-pyrrolidinyl)propyl]-2-(2-thienyl)acetamide](/img/structure/B4182806.png)


![N-[1-(3,4-dimethoxyphenyl)ethyl]-9H-xanthene-9-carboxamide](/img/structure/B4182821.png)
![5-methyl-N-[3-(4-morpholinylsulfonyl)phenyl]-2-furamide](/img/structure/B4182823.png)
![ethyl (2-{[(2,3-dihydro-1H-inden-5-yloxy)acetyl]amino}-1,3-thiazol-4-yl)acetate](/img/structure/B4182833.png)

![N-[3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-yl]-1-benzothiophene-3-carboxamide](/img/structure/B4182857.png)
![N-(2-methyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)tetrahydro-2-furancarboxamide](/img/structure/B4182860.png)

![N-[1-(tetrahydro-2-furanyl)ethyl]-9H-xanthene-9-carboxamide](/img/structure/B4182872.png)

![N-[1-(tetrahydro-2-furanyl)ethyl]nicotinamide](/img/structure/B4182881.png)
![N-[3-({[2-(3,4-dimethoxyphenyl)ethyl]amino}carbonyl)-2-thienyl]nicotinamide](/img/structure/B4182895.png)